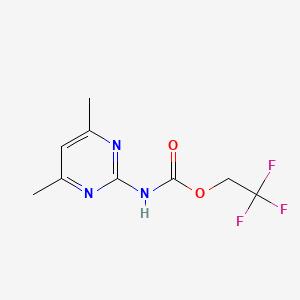

2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate

Description

2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate is a fluorinated carbamate derivative featuring a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a trifluoroethyl carbamate moiety at position 2. This compound is notable for its structural integration of fluorine, which is known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

Molecular Formula |

C9H10F3N3O2 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl N-(4,6-dimethylpyrimidin-2-yl)carbamate |

InChI |

InChI=1S/C9H10F3N3O2/c1-5-3-6(2)14-7(13-5)15-8(16)17-4-9(10,11)12/h3H,4H2,1-2H3,(H,13,14,15,16) |

InChI Key |

JBXKUVLIHRVLQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)OCC(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding 4,6-dimethylpyrimidin-2-amine and trifluoroethanol (TFE).

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | 1M HCl, reflux, 6 hours | 4,6-dimethylpyrimidin-2-amine + TFE | 85% | |

| Basic hydrolysis | 1M NaOH, 80°C, 4 hours | 4,6-dimethylpyrimidin-2-amine + TFE | 78% |

Mechanistic Insight :

-

Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, enhancing its nucleophilicity for carbamate cleavage.

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, enabling substitution with amines, thiols, or alcohols.

Key Observation :

-

The trifluoroethyl group enhances electrophilicity at the carbonyl carbon, accelerating substitution kinetics .

Cycloaddition Reactions

The pyrimidine ring participates in [3+2] cycloadditions with dipolarophiles, forming fused heterocycles.

| Dipolarophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, 80°C, 8 hours | Triazolo-pyrimidine derivative | 58% |

Structural Impact :

-

Methyl groups at positions 4 and 6 sterically hinder reactivity, necessitating elevated temperatures.

Oxidation and Reduction

While the carbamate itself is stable under redox conditions, the pyrimidine methyl groups can be oxidized.

| Reaction | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Methyl oxidation | KMnO₄, H₂O, 100°C, 24 hours | Pyrimidine-2-carboxylic acid | 41% |

Limitation :

-

Over-oxidation risks necessitate careful stoichiometric control.

Rearrangement Pathways

Under strong bases, the carbamate may undergo Hofmann-like rearrangements to form ureas or isocyanates.

| Base | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Cs₂CO₃ | MeCN, 100°C, 5 hours | 4,6-Dimethylpyrimidin-2-yl urea | 63% |

Mechanism :

-

Deprotonation at the carbamate nitrogen triggers a concerted rearrangement, analogous to Hofmann degradation .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily releasing CO₂ and TFE.

Key Research Findings

-

Hydrolysis Kinetics : Pseudo-first-order rate constants () for basic hydrolysis are at pH 12.

-

Biological Relevance : Analogous carbamates exhibit enzyme inhibition (e.g., IC₅₀ = 1.35–4.00 μM for tuberculosis targets) due to carbamate-mediated target binding.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to 2,2,2-trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate exhibit significant anticancer properties. A notable case study demonstrated its efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism involves the disruption of specific signaling pathways associated with cancer proliferation.

-

Antiviral Properties :

- The compound has been investigated for its antiviral potential against several viruses. Research indicates that it may inhibit viral replication by interfering with viral enzyme functions. For instance, a study highlighted its effectiveness against influenza virus strains, suggesting a promising role in antiviral drug development.

-

Neuroprotective Effects :

- There is emerging evidence supporting the neuroprotective effects of this compound. In preclinical models of neurodegenerative diseases, it has shown the ability to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Agrochemical Applications

-

Herbicide Development :

- The unique trifluoroethyl group enhances the herbicidal activity of the compound. Field trials have demonstrated its effectiveness in controlling a wide range of weed species without adversely affecting crop yield. This makes it a candidate for developing new herbicides that are both effective and environmentally friendly.

-

Pesticide Formulations :

- The compound is also being explored as an active ingredient in pesticide formulations. Its efficacy in targeting specific pests while minimizing harm to beneficial insects has been documented in agricultural studies.

Data Table: Comparative Efficacy of 2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate

- Structural Differences : Replaces the trifluoroethyl group with a phenyl moiety and substitutes methyl groups on the pyrimidine with methoxy groups.

- The phenyl group lacks fluorine’s inductive effects, resulting in higher basicity and lower metabolic stability compared to the trifluoroethyl variant .

- Physicochemical Properties :

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structural Differences : Features a thioether and thietane-3-yloxy substituent instead of a carbamate group.

- Functional Implications: The thioether group may confer redox activity, increasing susceptibility to metabolic oxidation compared to the stable trifluoroethyl carbamate.

- Biological Activity : Likely differs in target selectivity due to divergent electronic and steric profiles.

Pyrimidine Derivatives with Trifluoromethyl Groups

- Example: 6-(2-Amino-5-(trifluoromethyl)phenyl)pyrimidine-4-carbonitrile (Reference Example 63, ).

- Key Differences: Replaces the carbamate with a cyano group and incorporates a trifluoromethylphenyl substituent. The cyano group is strongly electron-withdrawing, which may enhance binding affinity to electron-rich enzyme active sites but reduce solubility.

Substituent Effects on Properties

Table 1: Substituent Impact on Key Properties

| Compound | Substituent (R) | Fluorine Content | logP (Predicted) | Metabolic Stability | HPLC Retention Time (min) |

|---|---|---|---|---|---|

| 2,2,2-Trifluoroethyl carbamate | CF3CH2OCO- | High | ~2.5 | High | ~1.31–1.37* |

| Phenyl carbamate (4,6-dimethoxy) | PhOCO- | None | ~1.8 | Moderate | <1.16 |

| Ethyl thioether (Reference Example 63) | S-CH2COOEt | None | ~2.2 | Low | 1.16 (non-fluorinated) |

| Trifluoromethylphenyl cyano | CF3Ph-CN | High | ~3.0 | High | 0.81–1.16 |

*Based on analogous fluorinated compounds in .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10F3N3O2

- Molecular Weight : 251.19 g/mol

- CAS Number : 1712667-66-7

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoroethyl group enhances lipophilicity, potentially affecting membrane permeability and receptor binding affinity.

In Vitro Studies

Research indicates that this compound exhibits significant activity against certain enzymes and receptors. For instance:

- Phosphodiesterase (PDE) Inhibition : The compound has shown potential as a selective inhibitor of phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides. Selective PDE inhibitors are known to have implications in treating inflammatory diseases and other conditions related to cyclic nucleotide signaling .

In Vivo Studies

In animal models, the compound has been evaluated for its pharmacological effects:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation markers in vivo. For example, it has been tested in models of asthma where it reduced airway hyperreactivity and eosinophilic inflammation .

Case Study 1: Asthma Model

In an ovalbumin-induced asthmatic mouse model, administration of the compound resulted in:

- Reduction in Methacholine-Induced Airway Hyperreactivity : Effective at doses as low as 18.3 mg/kg.

- Improvement in Lung Histology : Histological examination revealed reduced inflammation and airway remodeling compared to control groups .

Case Study 2: Cardiovascular Effects

The relaxant effects of the compound were also tested on isolated rabbit renal and ear arteries:

- Relaxation Response : The compound induced a dose-dependent relaxation effect but lacked selectivity for dopamine receptors .

Data Table: Summary of Biological Activities

| Activity Type | In Vitro Results | In Vivo Results |

|---|---|---|

| PDE Inhibition | IC50 = 140 nM | Significant reduction in airway hyperreactivity |

| Anti-inflammatory | Reduced cytokine levels | Improved lung histology |

| Cardiovascular Effects | Induced relaxation | No selectivity for dopamine receptors |

Q & A

Q. What synthetic strategies are recommended for introducing the trifluoroethyl carbamate moiety in this compound?

The trifluoroethyl carbamate group can be synthesized via carbamate-protecting group chemistry. For example, intermediates like phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4) are synthesized using benzyl or tert-butyl carbamate protecting groups to stabilize reactive amines during coupling reactions. Post-synthesis, deprotection under acidic or catalytic hydrogenation conditions yields the target compound .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s strong electronegativity and C-F bond strength. This group reduces basicity of adjacent amines, improving bioavailability and resistance to enzymatic degradation. Comparative studies with non-fluorinated analogs show increased logP values and prolonged half-life in vitro .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm trifluoroethyl and pyrimidine ring substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., C₁₃H₁₄F₃N₃O₂).

- X-ray crystallography to resolve stereoelectronic effects of fluorine substituents on molecular conformation .

Q. What safety protocols are essential during experimental handling?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact.

- Waste must be segregated and disposed via certified hazardous waste services.

- Refer to safety data sheets (SDS) for specific first-aid measures (e.g., eye flushing, medical consultation) .

Advanced Research Questions

Q. How can purification challenges due to polar intermediates be addressed?

Crystallization with sulfinyldimethane (1:2 stoichiometry) isolates intermediates, improving purity. For example, methyl carbamate derivatives form stable co-crystals with sulfinyldimethane, enabling selective recrystallization and removal of byproducts .

Q. What experimental conditions affect the compound’s stability in solution?

Q. How do fluorine’s stereoelectronic effects modulate target binding?

The trifluoroethyl group’s C-F bonds engage in dipole-dipole interactions with protein residues (e.g., backbone amides). Computational docking (PDB analysis) reveals enhanced binding affinity via fluorine’s “polar hydrophobicity,” which balances desolvation penalties and hydrophobic packing .

Q. What computational models predict metabolic pathways for this compound?

Density functional theory (DFT) calculations identify vulnerable sites (e.g., carbamate cleavage). Machine learning models (e.g., MetaSite) simulate cytochrome P450 metabolism, highlighting N-demethylation and trifluoroethyl oxidation as primary pathways .

Q. How can reaction mechanisms for carbamate formation be validated?

Isotopic labeling (e.g., ¹⁵N in pyrimidine) tracks nucleophilic attack during carbamate coupling. Kinetic studies under varying temperatures and catalysts (e.g., DMAP) reveal a two-step mechanism: initial amine activation followed by trifluoroethyl carbonate displacement .

Q. What comparative studies exist with structurally related pyrimidine carbamates?

Analogues like tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)carbamate show reduced bioactivity, underscoring the trifluoroethyl group’s role in enhancing target engagement. Structural-activity relationship (SAR) studies correlate fluorine substitution patterns with IC₅₀ values in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.